REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([CH:11]=O)[CH:2]=1.[CH:13](=[O:15])[CH3:14].[OH-].[Na+].C(OC(=O)C)(=O)C.C(OC)(=O)C>CO.O>[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([CH:11]=[CH:14][CH:13]=[O:15])[CH:2]=1 |f:2.3|
|
Name
|
|
Quantity
|
30.9 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC2=CC=CC=C12)C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 500-mL round-bottom flask, equipped with mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
the temperature below 10° C
|
Type
|
CUSTOM
|
Details
|
formed in the reaction
|
Type
|
CUSTOM
|
Details
|
was removed)
|
Type
|
WAIT
|
Details
|
After 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 30° C.
|
Type
|
ADDITION
|
Details
|
100 mL 3N HCl (50 mL conc. HCl in 100 mL water) was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 80° C. for 45 min. and neutralized with 10% sodium carbonate solution
|
Duration
|
45 min
|
Type
|
ADDITION
|
Details
|
(The organic layer, containing product
|
Type
|
CUSTOM
|
Details
|
At the end of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to <30° C.
|
Type
|
WASH
|
Details
|
was washed with 2×150 mL isopropyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a small volume until the product
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 min.
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC2=CC=CC=C12)C=CC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |